molecular formula C8H11NO2 B13206505 3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile

3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile

Cat. No.: B13206505
M. Wt: 153.18 g/mol
InChI Key: LEOYJKMRWLGWPJ-UHFFFAOYSA-N
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Description

3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile is an organic compound with the molecular formula C8H11NO2. It is characterized by the presence of an oxirane ring, a nitrile group, and a substituted oxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of a suitable alkene precursor in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and formation of covalent bonds with target molecules. The nitrile group can participate in various chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile is unique due to its specific combination of functional groups and structural features. The presence of both an oxirane ring and a nitrile group in the same molecule provides a versatile platform for various chemical reactions and applications. This compound’s reactivity and potential for modification make it a valuable tool in scientific research .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile

InChI

InChI=1S/C8H11NO2/c1-8(7(4-9)11-8)6-2-3-10-5-6/h6-7H,2-3,5H2,1H3

InChI Key

LEOYJKMRWLGWPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2CCOC2

Origin of Product

United States

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